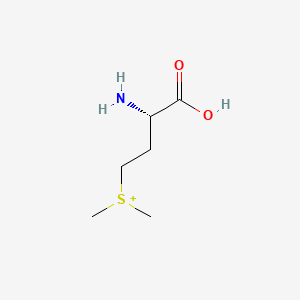

S-Methyl-L-methionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

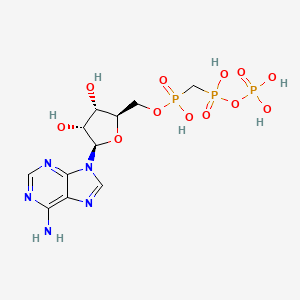

S-methyl-L-methionine is a sulfonium compound that is the conjugate acid of S-methyl-L-methioninate. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. It is a conjugate acid of a S-methyl-L-methioninate. It is a tautomer of a S-methyl-L-methionine zwitterion.

Applications De Recherche Scientifique

Role in Cellular Biochemistry

S-Methyl-L-methionine, a variant of S-Adenosyl-L-methionine (SAMe), is a vital cellular metabolite present in all living cells. It serves as a precursor in various crucial pathways such as methylation, aminopropylation, and transsulfuration, impacting a wide range of physiological processes. Extensive research since 1952 has explored its biochemical and molecular roles, underpinning its application in clinical studies across multiple diseases, including depression, dementia, and liver disease (Bottiglieri, 2002).

Impact on Liver Disease

SAMe's role in liver health is particularly significant. Its synthesis is reduced in chronic liver diseases, prompting interest in its therapeutic potential. Although pre-clinical data support its hepatoprotective role, large-scale clinical trials to establish its utility in specific liver disease states are still required (Anstee & Day, 2012).

Dietary Supplementation and Diabetes

Research indicates that dietary supplementation of L-Methionine, a methyl donor like S-Methyl-L-methionine, can impact type 2 diabetes. It alters one-carbon metabolism and epigenetic modifications, similar to the effects of the drug metformin, and might be beneficial in treating metabolic diseases (Navik et al., 2019).

Use in Imaging of Cerebral Gliomas

In oncology, derivatives of methionine like L-[methyl-11C]-methionine are used in PET imaging for cerebral gliomas. This application is based on methionine's role in amino acid transport and metabolism in brain tumors (Singhal et al., 2007).

Modulation of Inflammatory Responses

Methionine has been shown to modulate inflammatory responses in macrophages through DNA methylation, indicating its potential in immunoregulatory applications (Ji et al., 2019).

Unique Roles in Protein Structure and Metabolism

Methionine's unique roles in protein structure and metabolism, particularly in eukaryotic protein synthesis and transmethylation, remethylation, and transsulfuration pathways, are fundamental to understanding its applications in various biological processes (Brosnan et al., 2007).

Allosteric Mechanisms in Metabolism

Studies on methionine's allosteric mechanisms in mammalian sulfur metabolism reveal its essential role in controlling metabolic fluxes in the liver, with implications for diseases like cancer and neurodegenerative disorders (Korendyaseva et al., 2008).

Propriétés

Numéro CAS |

6708-35-6 |

|---|---|

Nom du produit |

S-Methyl-L-methionine |

Formule moléculaire |

C6H14NO2S+ |

Poids moléculaire |

164.25 g/mol |

Nom IUPAC |

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium |

InChI |

InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1/t5-/m0/s1 |

Clé InChI |

YDBYJHTYSHBBAU-YFKPBYRVSA-O |

SMILES isomérique |

C[S+](C)CC[C@@H](C(=O)O)N |

SMILES |

C[S+](C)CCC(C(=O)O)N |

SMILES canonique |

C[S+](C)CCC(C(=O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)

![Methyl 10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1197493.png)